molecular formula C11H9BrO2S B1647644 Ethyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 13771-68-1

Ethyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No. B1647644
CAS RN: 13771-68-1
M. Wt: 285.16 g/mol
InChI Key: QYNBPINLQQVHBJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S . It has a molecular weight of 285.16 and its InChI code is 1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 .


Molecular Structure Analysis

The molecule is almost planar . Weak intermolecular C-H⋯O hydrogen bonding is present in the crystal structure. π-π stacking is also observed between parallel molecules .


Physical And Chemical Properties Analysis

This compound has a boiling point of 86-88°C . It is recommended to be stored at 28°C .

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

Ethyl 5-bromo-1-benzothiophene-2-carboxylate has been explored for its potential in photochemical reactions. A study involving the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and various compounds resulted in products with significant photophysical properties. These compounds demonstrated notable absorptions due to π→π* transitions and showed fluorescence, indicating potential applications in photophysical studies and singlet oxygen activation for photo-oxidation processes (Amati et al., 2010).

Antibacterial and Anti-inflammatory Agents

The compound has also been used as a precursor in the synthesis of derivatives with promising biological activities. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was transformed into derivatives that exhibited antibacterial, antifungal, and anti-inflammatory activities. This suggests the potential of this compound derivatives in developing new antimicrobial and non-steroidal anti-inflammatory agents (Narayana et al., 2006).

Anticancer Agents

Research into novel thiophene and benzothiophene derivatives, designed for anti-proliferative activity, has identified several compounds showing significant action against tumor cell lines. This research underscores the utility of this compound derivatives in the design and synthesis of new anticancer agents (Mohareb et al., 2016).

Direct Bromination and Synthetic Applications

The compound's derivatives have been employed in direct bromination reactions, leading to the development of a synthetic route that provides ethyl 5-alkyl-4-bromothiophene-2-carboxylates with high yields. This method highlights the compound's role in synthetic chemistry, particularly in the efficient synthesis of brominated thiophene derivatives (Taydakov & Krasnoselskiy, 2010).

Safety and Hazards

The safety information available indicates that Ethyl 5-bromo-1-benzothiophene-2-carboxylate should be handled with care. The safety pictograms indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNBPINLQQVHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194251
Record name Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13771-68-1
Record name Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13771-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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